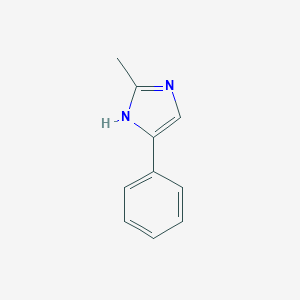

2-Methyl-4-phenyl-1H-imidazole

説明

Historical Trajectory and Evolution of Imidazole (B134444) Chemistry

The journey of imidazole chemistry began in 1858 when German chemist Heinrich Debus first synthesized the parent imidazole ring from glyoxal (B1671930) and ammonia (B1221849), initially naming it "glyoxaline". chemsrc.comresearchgate.netsmolecule.com This discovery laid the foundation for the exploration of a new class of heterocyclic compounds. Over the past century and a half, the synthesis of imidazole and its derivatives has undergone significant evolution, with the development of numerous methodologies to construct this aromatic five-membered ring containing two nitrogen atoms. acs.org

Early methods, while foundational, often suffered from low yields. chemsrc.com Subsequent research led to the development of more efficient and versatile synthetic routes, such as the Debus-Radziszewski reaction, the Phillips-Ladenburg reaction, and the Wallach reaction, which allowed for the synthesis of a wide array of substituted imidazoles. acs.org The ongoing refinement of these synthetic strategies continues to be a focus for researchers, aiming for higher yields, greener reaction conditions, and the ability to introduce diverse functional groups onto the imidazole core. mdpi.com

Significance of the Imidazole Scaffold in Advanced Chemical Systems

The imidazole scaffold is considered a "privileged structure" in medicinal chemistry and materials science due to its unique physicochemical properties. mdpi.comrjptonline.org As a five-membered aromatic heterocycle, it is soluble in water and other polar solvents. mdpi.comrjptonline.org The presence of two nitrogen atoms allows imidazole to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzymes and receptors. nih.gov This amphoteric nature, meaning it can act as both an acid and a base, further contributes to its versatility. rjptonline.org

The imidazole ring is a core component of many biologically important molecules, including the amino acid histidine, histamine, and purines found in DNA. bohrium.comnih.gov This natural prevalence has inspired the design and synthesis of a vast number of imidazole-containing compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. mdpi.combohrium.comnih.gov Beyond medicinal applications, imidazole derivatives are utilized as catalysts in organic synthesis and as components in the development of novel materials. mdpi.com

Research Perspectives on 2-Methyl-4-phenyl-1H-imidazole and its Structural Analogs

This compound is a specific derivative that has garnered attention in chemical research. Its structure features a methyl group at the 2-position and a phenyl group at the 4-position of the imidazole ring. This compound serves as a valuable intermediate in the synthesis of more complex molecules. researchgate.net

Research into this compound and its analogs is driven by the quest for new therapeutic agents and functional materials. Structural modifications to this core, such as the introduction of different substituents on the phenyl ring or at the nitrogen atoms of the imidazole, have led to the discovery of compounds with a range of biological activities. For instance, various analogs have been investigated for their potential as antibacterial, anti-HIV, and antifungal agents. bohrium.comnih.gov

The physicochemical properties of this compound, such as its boiling point of 396.2°C at 760mmHg and density of 1.109g/cm³, are foundational to its application in synthesis. chemsrc.com The exploration of its structural analogs often involves computational studies to predict their interactions with biological targets and to guide the design of new derivatives with enhanced properties. acs.org

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| Boiling Point | 396.2°C at 760mmHg |

| Density | 1.109 g/cm³ |

| IUPAC Name | This compound |

Interactive Data Table: Research on Structural Analogs of this compound

| Analog | Investigated Activity | Key Findings |

| 1-(2-methyl-4-nitro-imidazol-1-yl)-3-arylaminopropan-2-ones | Antibacterial, Anti-HIV | Some derivatives showed significant antibacterial activity and weak HIV-1 RT inhibitory activity. bohrium.com |

| 2-ethyl-1-(4-substituted)phenyl-1H-imidazole derivatives | Antibacterial | Potent inhibition of several Gram-positive and Gram-negative bacterial strains was observed. scielo.br |

| 2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazole | Antimicrobial | Certain derivatives displayed good antimicrobial potential against S. aureus, E. coli, and B. subtilis. nih.gov |

| 5-methoxy-2-methyl-4-phenyl-1H-imidazole | Anticancer | Demonstrated significant apoptosis in MDA-MB-231 breast cancer cells. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methyl-5-phenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-8-11-7-10(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMIILSQQVFWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344047 | |

| Record name | 2-Methyl-4-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13739-48-5 | |

| Record name | 2-Methyl-4-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Methyl 4 Phenyl 1h Imidazole and Derivatives

Conventional and Modern Synthetic Strategies for Imidazoles

The foundational methods for imidazole (B134444) synthesis have been adapted and refined over time to improve yields, purity, and reaction conditions. These strategies remain central to the construction of the imidazole ring.

Debus Synthesis Adaptations for 2-Methyl-4-phenyl-1H-imidazole Analogs

The Debus synthesis, first reported in 1858, is a cornerstone in imidazole chemistry. handwiki.orgslideshare.net This multicomponent reaction traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). handwiki.orgslideshare.netwikipedia.org For the synthesis of this compound, a logical adaptation would involve the reaction of a phenyl-substituted glyoxal (B1671930), acetaldehyde, and ammonia.

The general mechanism proceeds in two conceptual stages. Initially, the dicarbonyl compound reacts with ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde to form the imidazole ring. wikipedia.org While historically significant, the classical Debus synthesis can be limited by modest yields and the potential for side reactions. ijprajournal.com Modern adaptations often focus on optimizing reaction conditions, such as the choice of solvent and catalyst, to enhance the efficiency of the synthesis of substituted imidazoles.

Radiszewski Synthesis and Related Condensation Reactions

Closely related to the Debus synthesis, the Radiszewski synthesis also provides a direct route to substituted imidazoles. mdpi.com This reaction utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia, often in an alcoholic solvent. ijprajournal.com For the preparation of this compound, this would typically involve the reaction of phenylglyoxal, acetaldehyde, and a source of ammonia, such as ammonium (B1175870) acetate (B1210297). sciepub.comechemcom.com

The reaction is a multicomponent process valued for its atom economy, as the core atoms of the reactants are incorporated into the final imidazole product. mdpi.com The condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate is a widely employed method for generating 2,4,5-trisubstituted imidazoles. ijprajournal.comsciepub.com The versatility of the Radziszewski reaction allows for the synthesis of a wide array of imidazole derivatives by varying the starting aldehyde and dicarbonyl components. mdpi.com

| Reactant 1 | Reactant 2 | Ammonia Source | Catalyst | Solvent | Conditions | Product | Yield (%) |

| Phenylglyoxal | Acetaldehyde | Ammonium Acetate | Citric Acid (15 mol%) | Ethanol | Reflux, 50 min | This compound | 92 |

| Benzil | Acetaldehyde | Ammonium Acetate | Silicotungstic Acid (7.5%) | Ethanol | Reflux | 2-Methyl-4,5-diphenyl-1H-imidazole | 94 |

| Benzil | Various Aldehydes | Ammonium Acetate | Diethyl ammonium hydrogen phosphate | Solvent-free, 100°C | Thermal | 2,4,5-Trisubstituted imidazoles | High |

Multicomponent Condensation Approaches to Substituted Imidazoles

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and simplifying experimental procedures. sciepub.com The synthesis of this compound is well-suited to MCRs. A common approach involves the one-pot condensation of a phenacyl halide (e.g., 2-bromoacetophenone), an aldehyde, a primary amine, and ammonium acetate. organic-chemistry.org This four-component reaction under solvent-free conditions can produce highly substituted imidazoles in excellent yields. organic-chemistry.org

The use of ammonium acetate is particularly prevalent as it serves as both a reactant (a source of ammonia) and can also act as a catalyst by generating acetic acid in situ, which promotes the condensation steps. echemcom.com The efficiency of these reactions can be significantly influenced by the stoichiometry of the reactants, with an excess of ammonium acetate often leading to higher yields. echemcom.com

Catalytic and Green Chemistry Approaches in Imidazole Synthesis

In recent years, a strong emphasis has been placed on developing more environmentally benign and efficient synthetic methods. This has led to the exploration of metal-free catalysis and alternative energy sources for imidazole synthesis.

Metal-Free Synthesis Strategies

The development of metal-free catalytic systems for imidazole synthesis aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metals. researchgate.netrsc.org A notable metal-free approach involves the one-pot reaction of arylmethylamines and 1,2-dicarbonyls or benzoin, catalyzed by a catalytic amount of a simple organic acid like acetic acid under aerobic conditions. This method allows for the functionalization of the N-α-C(sp3)–H bond of arylmethylamines to construct the imidazole ring, affording polysubstituted imidazoles in high yields. rsc.org

Another catalyst-free approach for the synthesis of 2,4-disubstituted imidazoles involves the [3+2] cyclization of vinyl azides with amidines. acs.org These methods offer the advantages of operational simplicity and reduced environmental impact.

| Reactants | Catalyst | Conditions | Product | Yield (%) |

| Arylmethylamines, 1,2-dicarbonyls | Acetic Acid | Aerobic | Tetrasubstituted Imidazoles | up to 95 |

| Vinyl Azides, Amidines | None | Acetonitrile (B52724), DBU | 2,4-Disubstituted Imidazoles | High |

Microwave-Assisted Synthetic Methods

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jetir.orgderpharmachemica.com The synthesis of this compound and its derivatives has been successfully achieved using microwave irradiation. nih.gov

Typically, a three-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate can be carried out under solvent-free conditions or in a minimal amount of a high-boiling solvent. ijprajournal.comjetir.org The use of a catalyst, such as glacial acetic acid or glyoxylic acid, can further enhance the reaction rate and yield under microwave irradiation. jetir.orgrasayanjournal.co.in This approach is particularly attractive for the rapid and efficient synthesis of libraries of substituted imidazoles. asianpubs.org

| Reactants | Catalyst | Conditions | Reaction Time | Yield (%) |

| Benzil, Substituted Aldehydes, Ammonium Acetate | Glacial Acetic Acid | Microwave, Solvent-free | 1-3 min | High |

| Benzil, 4-Chlorobenzaldehyde, Ammonium Acetate | Glyoxylic Acid (5 mol%) | Microwave, Solvent-free | 1.5 min | 98 |

| Imidazoles, Phenyl Glycidyl Ether | None | Microwave, 120°C, Solvent-free | 1 min | 21-53 |

Deep Eutectic Solvents in Imidazole Synthesis

Deep Eutectic Solvents (DESs) have emerged as sustainable and efficient media for chemical synthesis, offering advantages such as low cost, biodegradability, and recyclability. researchgate.net Their application in the synthesis of imidazole derivatives has been shown to improve reaction conditions and yields. One approach involves the conversion of phenacyl halides into 2-aroyl-(4 or 5)-aryl-(1H)-imidazoles using a DES composed of choline (B1196258) chloride and glycerol (B35011) (ChCl/Gly) at 80 °C. beilstein-journals.org In many cases, the imidazole products precipitate directly from the eutectic mixture, allowing for simple isolation through decantation or centrifugation. beilstein-journals.org This method has been successfully applied to a range of substrates, yielding products in 67–98% yields. beilstein-journals.org

Another effective system is a ternary DES composed of dimethyl urea (B33335) (DMU), tin(II) chloride (SnCl₂), and hydrochloric acid (HCl), which acts as both a solvent and a catalyst. researchgate.netnih.gov This system has been optimized for the one-pot, multicomponent synthesis of 2,4,5-trisubstituted imidazoles. For the synthesis of 2,4,5-triphenyl-1H-imidazole, using this DES at 60 °C resulted in a 96% yield in just 45 minutes. nih.gov The efficiency of DES as a reaction medium is significantly higher compared to conventional organic solvents. nih.gov Furthermore, this ternary DES system is recyclable and can be used for at least five consecutive runs without a noticeable decrease in its catalytic performance. researchgate.net

| Solvent | Yield (%) | Time (min) |

| DMU:SnCl₂:HCl (DES) | 96 | 45 |

| Ethanol | 20 | 180 |

| Methanol | 25 | 180 |

| Ethyl Acetate | 15 | 240 |

| Water | <5 | 240 |

| Toluene | <5 | 240 |

| DMF | 30 | 180 |

| Tetrahydrofuran | 20 | 240 |

This table presents a comparison of yields for the synthesis of 2,4,5-triphenyl-1H-imidazole in the ternary DES versus various conventional solvents, based on data from optimization studies. nih.gov

Regioselective Synthesis of this compound and Related Isomers

Regioselectivity is a critical challenge in the synthesis of unsymmetrically substituted imidazoles like this compound. The potential for forming constitutional isomers (e.g., 2-methyl-5-phenyl-1H-imidazole) and the existence of tautomerism in the imidazole ring necessitate precise control over the reaction pathways. mdpi.com

One strategy for achieving regioselectivity is the N-alkylation of a pre-existing imidazole core, where the outcome is governed by factors such as the choice of base, solvent, and temperature, as well as steric effects from existing substituents. derpharmachemica.comresearchgate.net In the case of 2-methyl-5-nitro-1H-imidazole, alkylation shows regioselectivity for the N-3 position due to the steric hindrance of the nitro group. derpharmachemica.com Conversely, for 4-nitro-1H-imidazole, alkylation is favored at the N-1 position. derpharmachemica.comresearchgate.net Studies show that conducting the reaction at an elevated temperature of 60°C in acetonitrile with potassium carbonate as the base significantly improves the yields of the N-alkylated products. derpharmachemica.comresearchgate.net

| Starting Material | Alkylating Agent | Base | Solvent | Temp (°C) | Product(s) | Yield (%) |

| 4-nitro-1H-imidazole | Ethyl Bromide | K₂CO₃ | Acetonitrile | 60 | 1-Ethyl-4-nitro-1H-imidazole | 85 |

| 4-nitro-1H-imidazole | Benzyl Chloride | K₂CO₃ | Acetonitrile | 60 | 1-Benzyl-4-nitro-1H-imidazole | 80 |

| 4-nitro-1H-imidazole | Propyl Bromide | K₂CO₃ | Acetonitrile | 60 | 1-Propyl-4-nitro-1H-imidazole | 78 |

| 4-nitro-1H-imidazole | Isobutyl Bromide | K₂CO₃ | Acetonitrile | 60 | 1-Isobutyl-4-nitro-1H-imidazole | 66 |

This table summarizes the optimized conditions for the regioselective N1-alkylation of 4-nitro-1H-imidazole. researchgate.net

Another sophisticated approach involves using directing groups within one of the reactants. For example, the presence of a 2-hydroxyaryl moiety on an imine reactant can control the reaction mechanism, guiding it through a self-catalyzed hydrogen atom shift to regioselectively produce 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides. nih.gov Such strategies are essential for the unambiguous synthesis of a specific isomer like this compound.

Mechanistic Investigations of Imidazole Ring Formation and Functionalization

Understanding the reaction mechanisms behind imidazole ring formation is crucial for developing new synthetic methods and controlling reaction outcomes. The Debus-Radziszewski synthesis is a foundational multi-component reaction for forming imidazoles from a 1,2-dicarbonyl, an aldehyde, and ammonia. wikipedia.org The mechanism is generally considered to occur in two main stages: first, the condensation of the dicarbonyl with two equivalents of ammonia to form a diimine intermediate. In the second stage, this diimine condenses with the aldehyde to form the imidazole ring. wikipedia.org

More contemporary methods proceed through different mechanistic pathways. One such mechanism is the [3+2] cyclization of vinyl azides with amidines, which provides a catalyst-free route to 2,4-disubstituted-1H-imidazoles. acs.org This pathway involves the thermal reaction between the two components to construct the heterocyclic ring.

Other investigations have proposed mechanisms involving radical intermediates. The thermolysis of certain N-arylbenzamidoximes, for instance, is suggested to proceed via competitive pathways involving the homolytic cleavage (homolysis) of N-O and/or C-N bonds to generate the products, which can include imidazole derivatives. researchgate.net The mechanism of a reaction can also be influenced by substituents, as seen in the synthesis of certain 1-aryl-imidazole-4-carboxamides. nih.gov In this case, a 2-hydroxyaryl group on a starting imine appears to facilitate an intramolecular hydrogen atom shift, which directs the reaction toward the imidazole product and prevents the formation of other potential byproducts like 1,2-dihydropyrazines. nih.gov This self-assisted pathway highlights how functional groups can fundamentally alter the mechanistic course of a reaction to achieve regioselectivity. nih.gov

Molecular Structure, Tautomerism, and Conformational Analysis of 2 Methyl 4 Phenyl 1h Imidazole

Tautomeric Equilibria in 1H-Imidazoles

Tautomerism, the process of proton transfer between two atoms within the same molecule, is a well-established phenomenon in imidazole (B134444) derivatives. For unsymmetrically substituted 1H-imidazoles like 2-Methyl-4-phenyl-1H-imidazole, the proton on the nitrogen atom can reside on either of the two nitrogen atoms, leading to a dynamic equilibrium between two distinct tautomeric forms: this compound and 2-Methyl-5-phenyl-1H-imidazole.

Studies on closely related 2-phenyl-substituted imidazoles using DFT (Density Functional Theory) calculations have shown that the energy differences between possible tautomeric forms are generally small. In the gas phase, these energy differences can be in the range of 0.6 to 3.1 kcal/mol. This small energy gap suggests that both tautomeric forms can be present and coexist in solution at room temperature. The equilibrium can be influenced by various factors, including the polarity of the solvent and the electronic nature of the substituents on the imidazole ring. Solvents capable of forming hydrogen bonds can stabilize one tautomer over the other, shifting the equilibrium.

Influence of Substituents on Molecular Conformation

The three-dimensional structure of this compound is significantly influenced by the spatial arrangement of its methyl and phenyl substituents. A key conformational parameter is the dihedral angle between the planes of the imidazole and phenyl rings. This angle determines the degree of planarity of the molecule, which in turn affects its electronic properties and intermolecular interactions.

In the solid state, crystal structure analyses of analogous phenyl-imidazoles reveal a range of dihedral angles. For instance, in the crystal structure of 2-phenyl-1H-imidazole, the imidazole and phenyl rings are observed to be nearly co-planar. researchgate.netnih.gov Conversely, other substituted 1-phenyl-1H-imidazole derivatives show significant twisting, with dihedral angles between the imidazole and arene rings reported at 24.58° and 43.67°. iucr.org In another case, a twisted geometry with a rotation of approximately 30° between the mean planes of the imidazole and phenyl rings was observed. mdpi.com

For this compound, the conformation is a balance between two opposing effects: the tendency for π-conjugation between the two rings, which favors a planar arrangement, and steric hindrance between the hydrogen atoms on the phenyl ring and the substituents on the imidazole ring, which favors a twisted conformation. The presence of the methyl group at the 2-position can introduce steric strain that encourages a non-planar arrangement to minimize repulsion.

Hydrogen Bonding Networks and Supramolecular Assemblies

In the solid state, the structure of this compound is not defined by isolated molecules but by extended networks formed through intermolecular interactions. The most significant of these is the hydrogen bond, a strong directional interaction involving the N-H group of the imidazole ring.

The table below, based on data from the closely related 2-phenyl-1H-imidazole, illustrates the typical geometry of the N-H···N hydrogen bond that forms these supramolecular chains. nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N—H···N | 0.86 | 2.05 | 2.891 | 165 |

Data based on the crystal structure of 2-phenyl-1H-imidazole. D = donor atom (N), H = hydrogen, A = acceptor atom (N).

These organized hydrogen-bonded networks are further stabilized by weaker interactions, such as π-π stacking between the aromatic phenyl and imidazole rings, contributing to a densely packed and stable crystal lattice. researchgate.net

Computational and Theoretical Investigations on 2 Methyl 4 Phenyl 1h Imidazole

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For imidazole (B134444) derivatives, DFT studies provide valuable information about molecular geometry, electronic properties, and reactivity.

Researchers have employed DFT to analyze the electronic properties of various imidazole derivatives. unipma.ac.idresearchgate.net Key parameters calculated in these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. sci-hub.se A smaller energy gap generally implies higher reactivity. unipma.ac.idresearchgate.net

For instance, a study on 2-phenyl-1H-imidazole, a structurally similar compound, calculated the band gap to be 2.22 eV, indicating its semiconducting nature. researchgate.net DFT calculations on other imidazole derivatives have shown that the introduction of different substituent groups can significantly alter the electronic properties. acs.orgnih.gov For example, electron-withdrawing groups have been shown to lower the LUMO energy and reduce the HOMO-LUMO gap, which can enhance interactions with other molecules, such as lithium ions in battery applications. unipma.ac.idresearchgate.net

DFT calculations also allow for the determination of various global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity and stability. bohrium.com

Table 1: Key Quantum Chemical Parameters Calculated using DFT for Imidazole Derivatives

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to the chemical reactivity and stability of the molecule. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Influences the nature of chemical bonds. |

| Chemical Hardness (η) | Resistance to deformation or change in electron configuration. | A measure of the molecule's stability. |

| Softness (σ) | The reciprocal of chemical hardness. | Indicates the molecule's polarizability. |

These theoretical calculations are crucial for understanding the fundamental electronic characteristics of 2-Methyl-4-phenyl-1H-imidazole and predicting its behavior in various chemical and biological systems.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While specific MD studies on this compound are not extensively documented, the methodology is widely applied to similar heterocyclic compounds to explore their conformational landscape.

MD simulations can provide insights into:

Conformational Flexibility: Imidazole derivatives can exhibit flexibility, particularly around the bonds connecting substituent groups to the imidazole ring. MD simulations can map the potential energy surface to identify stable and low-energy conformations. nih.gov

Solvent Effects: The behavior and conformation of a molecule can be significantly influenced by its environment. MD simulations can model the interactions between the imidazole derivative and solvent molecules, providing a more realistic representation of its behavior in solution.

Interaction Dynamics: When studying the interaction of a ligand with a biological target, MD simulations can reveal the dynamic changes in both the ligand and the protein upon binding, offering a more detailed picture than static docking models.

For example, MD simulations of other small molecules in complex with proteins have been used to assess the stability of the ligand-protein complex over time and to identify key interactions that contribute to binding affinity. acs.org Such studies are crucial for understanding the dynamic nature of molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Imidazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For imidazole derivatives, QSAR studies are instrumental in designing new compounds with enhanced therapeutic properties. dergipark.org.trresearchgate.net

The development of a QSAR model typically involves:

Data Set Collection: A series of imidazole derivatives with known biological activities (e.g., IC50 values) is compiled. rjptonline.orgnih.gov

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can include physicochemical properties (like logP), electronic parameters, and steric descriptors. dergipark.org.tr

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. researchgate.netnih.govbiointerfaceresearch.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

QSAR studies on imidazole derivatives have been conducted for various therapeutic targets, including anticancer and antimicrobial agents. dergipark.org.trresearchgate.netresearchgate.net These studies have identified key structural features that influence the activity of these compounds. For example, a 3D-QSAR study on imidazole derivatives as antifungal agents highlighted the importance of electrostatic and steric fields around the molecule for its activity. rjptonline.org The insights gained from QSAR models can guide the synthesis of new derivatives of this compound with improved potency and selectivity. nih.govresearchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arabjchem.orgdaneshyari.com It is widely used in drug discovery to understand how a ligand, such as an imidazole derivative, might interact with a biological target, typically a protein or enzyme. dergipark.org.trnih.gov

In molecular docking studies involving imidazole derivatives, researchers have investigated their potential to inhibit various enzymes. arabjchem.orgresearchgate.net The process involves:

Preparation of the Receptor and Ligand: The 3D structures of the target protein and the imidazole derivative are prepared.

Docking Simulation: A docking algorithm is used to explore the possible binding modes of the ligand within the active site of the receptor.

Scoring and Analysis: The different binding poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the amino acid residues of the protein are then analyzed. dergipark.org.tr

Studies on various imidazole derivatives have shown that they can form key interactions, such as hydrogen bonds and pi-pi stacking, with the active site residues of their target proteins. researchgate.netresearchgate.net For example, the nitrogen atoms in the imidazole ring are often involved in crucial hydrogen bonding interactions. mdpi.com The phenyl group can participate in hydrophobic and pi-pi interactions. researchgate.net

Table 2: Common Interactions Observed in Molecular Docking of Imidazole Derivatives

| Interaction Type | Description |

|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. |

| Pi-Cation Interactions | Noncovalent molecular interaction between the face of an electron-rich pi system and an adjacent cation. |

These docking studies are invaluable for predicting the binding mode of this compound to various biological targets and for guiding the design of more potent inhibitors. ijpsr.comnih.gov

Prediction of Reactivity and Reaction Pathways through Computational Chemistry

Computational chemistry offers powerful tools for predicting the reactivity of molecules and elucidating potential reaction pathways. arxiv.orgplos.org For this compound, these methods can provide insights into its chemical behavior and guide synthetic efforts.

Reactivity Prediction: As discussed in the DFT section, quantum chemical parameters like the HOMO-LUMO energy gap and global reactivity descriptors can be used to predict the reactivity of a molecule. bohrium.com A low HOMO-LUMO gap suggests that a molecule is more polarizable and will be more reactive. sci-hub.se The distribution of electrostatic potential on the molecular surface can also identify regions that are susceptible to electrophilic or nucleophilic attack.

Reaction Pathway Elucidation: Computational methods can be used to map the potential energy surface of a chemical reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing a detailed understanding of the reaction mechanism. While specific studies on the reaction pathways of this compound are not abundant, the general methodology is well-established for similar organic molecules.

By understanding the reactivity and potential reaction pathways of this compound, chemists can design more efficient synthetic routes and predict its stability and degradation products.

Biological Activities and Pharmacological Research of 2 Methyl 4 Phenyl 1h Imidazole Derivatives

Antimicrobial Efficacy: Antibacterial, Antifungal, and Antiviral Potency

The imidazole (B134444) core is a key structural motif in many antimicrobial agents. Modifications on the 2-methyl-4-phenyl-1H-imidazole scaffold have led to the development of derivatives with potent activity against a range of pathogenic microorganisms.

Derivatives of this compound have demonstrated significant antibacterial properties. nih.gov Research has shown that certain synthesized imidazole derivatives exhibit considerable activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, specific 2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazole derivatives have shown good antimicrobial potential against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. nih.gov

In other studies, novel hybrids of 2-methyl-5-nitro-1H-imidazole have been synthesized and tested against various bacterial strains. One such hybrid displayed significant antibacterial activity against S. aureus. nih.gov Furthermore, a series of 2-(1-methyl-4-nitro-1H-imidazol-5-ylsulfonyl)-1,3,4-thiadiazoles showed promising activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis. researchgate.net The hemiaminal of 2-methylimidazole (B133640) has also been investigated, showing moderate inhibitory activity, with a notable effect against two strains of Staphylococcus aureus. farmaciajournal.com

The following table summarizes the antibacterial activity of selected imidazole derivatives.

| Derivative Type | Bacterial Strain | Activity | Reference |

| 2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazole | Staphylococcus aureus, Escherichia coli, Bacillus subtilis | Good antimicrobial potential | nih.gov |

| 2-Methyl-5-nitro-1H-imidazole hybrid | Staphylococcus aureus | Significant antibacterial activity | nih.gov |

| 2-(1-Methyl-4-nitro-1H-imidazol-5-ylsulfonyl)-1,3,4-thiadiazole | Staphylococcus aureus, Staphylococcus epidermidis | Promising antibacterial activity | researchgate.net |

| Hemiaminal of 2-methylimidazole | Staphylococcus aureus | Notable inhibitory activity | farmaciajournal.com |

| Amphiphilic 2-phenyl-1H-phenanthro[9,10-d]imidazole-antimicrobial peptide (AMP) mimic conjugates | Methicillin-resistant Staphylococcus aureus (MRSA) | Excellent antibacterial activity (MIC = 0.5-2 μg/mL) | nih.gov |

The antifungal potential of this compound derivatives is well-documented. A number of N-substituted heteroaromatic compounds related to clotrimazole, where the imidazole ring was replaced by 2-methylimidazole, have been synthesized and evaluated. researchgate.netsbmu.ac.ir Certain derivatives showed more than 75% activity against fungi such as Trichophyton mentagrophytes, Microsporum gypseum, and Candida albicans. researchgate.netsbmu.ac.ir

Furthermore, a series of 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters have demonstrated strong inhibitory activities against several standard fungal strains, including C. albicans. researchgate.net Some of these compounds were also potent against resistant C. glabrata. researchgate.net The investigation of imidazole derivatives containing a 2,4-dienone motif also revealed broad-spectrum antifungal activity, with some compounds exhibiting potent effects against various Candida species. nih.gov

The table below highlights the antifungal activity of specific imidazole derivatives.

| Derivative Type | Fungal Strain | Activity | Reference |

| N-substituted 2-methylimidazole derivatives | Candida albicans, Trichophyton mentagrophytes, Microsporum gypseum | >75% activity | researchgate.netsbmu.ac.ir |

| 1-Phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters | Candida albicans, resistant C. glabrata | Strong inhibitory activity | researchgate.net |

| Imidazole derivatives with a 2,4-dienone motif | Candida spp. | Potent antifungal effects | nih.gov |

| Pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone (B1245722) | Aspergillus niger, Candida albicans | Antifungal potential | nih.gov |

The antiviral properties of imidazole derivatives have been an area of active research. nih.gov Studies have explored the efficacy of these compounds against a variety of viruses. For instance, a series of 2-(substituted phenyl)-1H-imidazole and related methanone derivatives were evaluated for their antiviral activity against several virus strains, including herpes simplex virus-1 (HSV-1), herpes simplex virus-2 (HSV-2), and Coxsackie virus B4. nih.gov

Additionally, novel 1H-1,2,4-triazole and imidazole l-ascorbic acid derivatives have been synthesized and tested for their ability to inhibit the replication of the Hepatitis C virus (HCV). One compound, in particular, was identified as a promising agent against HCV replication. nih.gov Research has also identified two imidazole-based compounds that exhibit antiviral activity against the influenza A virus. nih.gov

Anticancer and Antitumor Properties

Derivatives of this compound have emerged as a promising class of compounds in the field of oncology. nih.gov Their ability to interfere with cancer cell proliferation and survival has been demonstrated in numerous studies.

A variety of imidazole derivatives have been synthesized and evaluated for their cytotoxic effects against numerous human cancer cell lines. For example, a series of novel 2,4-disubstituted -1, 5 -diphenyl -1H-imidazole derivatives were screened for their anticancer activity against the Hep G2 human liver cancer cell line, with several compounds showing highly significant cytotoxic activity. indexcopernicus.com

Other research has focused on 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide (B32628) derivatives, which have demonstrated notable anticancer activity against HT-29 and MCF-7 carcinoma cell lines. nih.gov Similarly, new imidazole-based N-phenylbenzamide derivatives have shown good to moderate cytotoxic potential against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. frontiersin.org Furthermore, certain 4-acetylphenylamine-based imidazole derivatives have been identified as promising anticancer agents against triple-negative breast cancer, prostate carcinoma, and glioblastoma cell lines. nih.gov

The following table presents a summary of the anticancer activity of various imidazole derivatives.

| Derivative Type | Cancer Cell Line(s) | Activity | Reference |

| 2,4-Disubstituted -1, 5 -diphenyl -1H-imidazole | Hep G2 (Human liver cancer) | Highly significant cytotoxic activity | indexcopernicus.com |

| 2-Substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide | HT-29, MCF-7 | Active anticancer agents | nih.gov |

| Imidazole-based N-phenylbenzamide | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | Good to moderate cytotoxic potential | frontiersin.org |

| 4-Acetylphenylamine-based imidazole | MDA-MB-231 (Breast), PPC-1 (Prostate), U-87 (Glioblastoma) | Promising anticancer agents | nih.gov |

Indoleamine 2,3-dioxygenase (IDO) is a crucial enzyme in immune regulation and is considered an important therapeutic target in cancer treatment. nih.gov The inhibition of IDO can help restore the body's immune response against tumors. nih.gov 4-phenyl-imidazole (4-PI) was identified as a noncompetitive inhibitor of IDO. nih.gov Subsequent research has focused on developing more potent IDO inhibitors based on the 4-phenyl-imidazole scaffold. nih.gov

Structure-based design has led to the development of N1-substituted 5-phenylimidazoles, which have shown to be potent inhibitors of IDO1. nih.gov These efforts aim to enhance the efficacy of cancer immunotherapy by overcoming tumor-induced immune suppression. nih.govnih.gov

Anti-inflammatory and Analgesic Effects

Derivatives of this compound have demonstrated notable anti-inflammatory and analgesic properties. Research into new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles has shown that these compounds can be effective in reducing inflammation and pain. nih.gov The analgesic and anti-inflammatory profiles of synthesized compounds were evaluated using writhing and carrageenan-induced rat paw edema tests, respectively. nih.gov

In one study, a series of novel imidazole analogues were prepared and evaluated for their analgesic and anti-inflammatory activities using hot plate and paw edema methods. nih.gov One particular compound, 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole, showed significant analgesic activity. nih.gov Furthermore, other derivatives exhibited good anti-inflammatory activity, comparable to the well-known anti-inflammatory drug diclofenac. nih.gov

The anti-inflammatory activity of certain derivatives was found to be influenced by the substituent on the oxadiazole ring, with a sulfur moiety being favorable. nih.gov Interestingly, the introduction of either electron-donating or withdrawing groups on the para position of the phenyl ring was found to have a detrimental effect on anti-inflammatory activity, while the impact on analgesic activity was different. nih.gov

Table 1: Anti-inflammatory and Analgesic Activity of Imidazole Derivatives

| Compound | Analgesic Activity (% at 100 mg/kg) | Anti-inflammatory Activity (% at 100 mg/kg) | Reference |

|---|---|---|---|

| 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | 89% | Data not specified | nih.gov |

| 2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole | Data not specified | 100% | nih.gov |

| 2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole | Data not specified | 100% | nih.gov |

Enzyme Inhibition Studies

Xanthine (B1682287) Oxidase Inhibition by Imidazole Carboxylic Acid Derivatives

A series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives have been synthesized and evaluated for their inhibitory potency against xanthine oxidase. nih.govplu.mx Xanthine oxidase is a key enzyme that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid; its overproduction can lead to hyperuricemia and gout. nih.govplu.mx

The 1-hydroxyl substituted derivatives showed excellent inhibitory potency, with IC50 values ranging from 0.003 μM to 1.2 μM. nih.govplu.mx Notably, some of these compounds exhibited more potent xanthine oxidase inhibitory activity than the commercially available drug Febuxostat. nih.govplu.mx A Lineweaver-Burk plot analysis of a representative compound from this series revealed a mixed-type inhibition of xanthine oxidase. nih.govplu.mx

Table 2: Xanthine Oxidase Inhibitory Activity of 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives

| Compound | IC50 (μM) | Reference |

|---|---|---|

| Compound 4d | 0.003 | nih.govplu.mx |

| Compound 4e | 0.003 | nih.govplu.mx |

| Compound 4f | 0.006 | nih.govplu.mx |

| Febuxostat (Reference) | 0.01 | nih.govplu.mx |

Modulation of Cytochrome P450 Enzymes

Imidazole derivatives are known to interact with cytochrome P450 (P450) enzymes, which are involved in the metabolism of a wide range of substances. researchgate.netnih.gov Certain imidazole derivatives have been shown to be potent inhibitors of specific P450 enzymes. For example, ketoconazole (B1673606) is a strong and selective in vitro inhibitor of P450 3A. nih.gov Clotrimazole and miconazole (B906) also act as strong inhibitors of P450 3A-mediated activities. nih.gov

One study investigated a substituted imidazole, 5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine, and found it to be a potent mechanism-based inactivator of human cytochrome P450 2D6. nih.gov This inactivation occurs through the formation of a protein adduct. nih.gov Mass spectrometry analysis indicated that the phenyl group on the imidazole ring is a site of oxidation by CYP2D6. nih.gov

Antitubercular and Antiparasitic Investigations

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. nih.gov In this context, 2,4-diphenyl-1H-imidazoles have been identified as effective antitubercular agents, with minimum inhibitory concentrations (MIC) in the low micromolar range against both actively replicating and persistent strains of M. tuberculosis. nih.gov The favorable activity profile, coupled with a lack of toxicity and a feasible synthesis, highlights their potential as a new scaffold for the development of anti-TB drugs. nih.gov Additionally, 4-nitroimidazole (B12731) derivatives have been synthesized with the aim of developing new anti-tuberculosis drugs. finechem-mirea.rufinechem-mirea.ru

In the realm of antiparasitic research, imidazole derivatives have shown promise. Studies have investigated the antiparasitic action of imidazole derivatives, suggesting that their mechanism may involve the induction of oxidative stress. researchgate.netnih.gov A series of new imidazole derivatives, including phenyl-substituted 1H-imidazoles, were synthesized and assessed for their in vitro potential to restrict the growth of Toxoplasma gondii. researchgate.net The results indicated that these compounds have excellent selective activity against the parasite versus host cells. researchgate.net

Neuropharmacological and Psychotropic Activities

While research into the neuropharmacological and psychotropic activities of this compound derivatives is an emerging field, some related structures have shown activity. For instance, a study on 2-ethylamino-6-chloro-4-methyl-4-phenyl-4H-3,1-benzoxazine, a compound with a related phenyl-methyl core, identified it as a new psychotropic compound with effects on the central nervous system. nih.gov This suggests that the this compound scaffold could be a promising starting point for the development of novel neuropharmacological agents. Further research is needed to fully explore the potential of this class of compounds in this therapeutic area.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For this compound and its analogs, several SAR studies have provided valuable insights.

In the context of antitubercular activity, SAR studies of nitroimidazoles have helped to identify the determinants of their aerobic activity. nih.gov For a series of 2,4-diphenyl-1H-imidazole analogs developed as CB2 receptor agonists for the treatment of chronic pain, SAR studies guided the synthesis of potent and selective compounds. nih.gov

For a series of 1H-benzo[d]imidazole-4-carboxamide derivatives designed as PARP-1 inhibitors, SAR studies explored the impact of substituents in the hydrophobic pocket of the enzyme's binding site. nih.gov These studies revealed that furan (B31954) ring-substituted derivatives showed better PARP-1 inhibitory activity compared to other heterocyclic compounds. nih.gov

The replacement of a thiophene (B33073) moiety with a simple phenyl ring in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives led to a modest improvement in potency as USP1/UAF1 deubiquitinase inhibitors. acs.org However, further substitution on the phenyl ring with either electron-withdrawing or electron-donating groups resulted in a relatively flat SAR. acs.org

Mechanism of Action Studies in Biological Systems

The biological activities of this compound and its derivatives are underpinned by their interactions with various biological targets at a molecular level. Research has primarily focused on their roles as enzyme inhibitors and receptor modulators. The unique structural features of the imidazole ring, particularly its electron-rich nature, facilitate binding to a range of enzymes and receptors through various non-covalent interactions, leading to a broad spectrum of pharmacological effects.

Enzyme Inhibition

A significant body of research has centered on the ability of this compound derivatives to inhibit the activity of specific enzymes. These studies have elucidated the molecular interactions that drive this inhibition, providing a basis for the rational design of more potent and selective therapeutic agents.

One key area of investigation has been the inhibition of Indoleamine 2,3-dioxygenase (IDO1) , an enzyme that plays a crucial role in immune suppression. Derivatives of the closely related 4-phenyl-imidazole have been shown to act as inhibitors of IDO1. nih.gov Spectroscopic studies have demonstrated that these compounds can bind to the heme iron at the active site of the enzyme. nih.gov Computational docking and structure-based design have further revealed that interactions with specific amino acid residues, such as Cys129 and Ser167, within the interior of the active site are critical for potent inhibition. nih.gov

Another important target is Transforming growth factor β-activated kinase 1 (TAK1) , a key signaling molecule involved in inflammation and immunity. A scaffold-hop from a pyrrole-based inhibitor to a 2,4-disubstituted imidazole resulted in a significant increase in biochemical potency against TAK1. nih.gov X-ray crystallography has revealed a distinct binding mode for these imidazole derivatives compared to other TAK1 inhibitors, highlighting the unique interactions facilitated by the imidazole core. nih.gov

The table below summarizes the inhibitory activity of a representative 2,4-disubstituted imidazole derivative against TAK1 and its selectivity against other kinases.

| Compound | Target Kinase | IC50 (μM) | Kd (nM) | Selectivity (Inhibition >65% at 10 μM) |

| Imidazole 22 | TAK1 | 1.3 | 55 | ABL1(H369P), EIF2AK1, TNK2, YANK1 |

Data sourced from a study on 2,4-1H-imidazole carboxamides as TAK1 inhibitors. nih.gov

Furthermore, derivatives of 2-phenyl-1H-benzimidazole, a structurally related compound, have been identified as non-competitive inhibitors of α-glucosidase . nih.gov Kinetic studies and molecular docking have shown that these compounds bind to an allosteric site on the enzyme, rather than the active site, to exert their inhibitory effect. nih.gov

Receptor Interaction

While much of the focus has been on enzyme inhibition, some studies have explored the interaction of imidazole derivatives with cellular receptors. For instance, molecular docking studies have been employed to investigate the binding affinities of benzimidazole (B57391) derivatives, which share the core imidazole structure, with receptors such as the estrogen receptor. researchgate.net These computational approaches help in predicting the potential for these compounds to modulate receptor activity.

Anticancer Mechanisms

In the context of cancer, the mechanism of action for some imidazole derivatives involves the induction of apoptosis and cell cycle arrest. For example, certain 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl) phenyl]acetamide derivatives have demonstrated significant cytotoxicity against colon (HT-29) and breast (MCF-7) carcinoma cell lines. researchgate.net These compounds were found to cause DNA fragmentation, a hallmark of apoptosis. researchgate.net

Additionally, novel 1H-benzo[d]imidazole derivatives have been identified as potential anticancer agents that target human topoisomerase I (Hu Topo I) . semanticscholar.orgacs.org These compounds have been shown to bind to the minor groove of DNA and inhibit the DNA relaxation activity of Hu Topo I, leading to G2/M phase cell cycle arrest in cancer cells. semanticscholar.orgacs.org

The following table presents the growth inhibition data for selected 1H-benzo[d]imidazole derivatives against a panel of human cancer cell lines.

| Compound | Cancer Cell Line | GI50 (μM) |

| 11a | Various | 0.16 - 3.6 |

| 12a | Various | 0.16 - 3.6 |

| 12b | Various | 0.16 - 3.6 |

Data represents the concentration for 50% growth inhibition against a panel of 60 human cancer cell lines. acs.org

Applications in Materials Science and Catalysis

Utilization in Advanced Functional Materials

The imidazole (B134444) scaffold is a fundamental building block for a variety of advanced functional materials, primarily due to the ability of its nitrogen atoms to coordinate with metals and its capacity to adsorb onto surfaces. Derivatives like 2-Methyl-4-phenyl-1H-imidazole are valuable candidates for creating materials with tailored properties, such as corrosion inhibitors and metal-organic frameworks (MOFs).

As corrosion inhibitors, imidazole derivatives are effective for protecting metals like copper and steel in acidic environments. ampp.orgkfupm.edu.sanih.gov The inhibitive action arises from the adsorption of the molecule onto the metal surface, forming a protective barrier that slows down both anodic and cathodic reactions. kfupm.edu.sascirp.org This adsorption can be physical (electrostatic) or chemical, involving the formation of coordinate bonds between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of the metal. nih.govscirp.org The presence of a phenyl group, as in this compound, can enhance this protective effect by increasing the surface area covered by the inhibitor molecule. scirp.org

In the realm of porous materials, imidazoles serve as crucial organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). rsc.orgrsc.org MOFs are crystalline compounds consisting of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures with high porosity. The nitrogen atoms of the imidazole ring act as effective coordination sites for metal ions like zinc(II) and copper(II). rsc.orgrsc.org By selecting specific imidazole derivatives like this compound, it is possible to tune the pore size, stability, and functionality of the resulting MOF for applications in gas storage, separation, and catalysis. rsc.org For instance, zeolitic imidazolate framework-8 (ZIF-8), built from zinc ions and 2-methylimidazole (B133640), is a well-known MOF with exceptional thermal and chemical stability. rsc.org Furthermore, MOFs can be designed as carriers for the controlled delivery of functional molecules, such as corrosion inhibitors. mdpi.com

| Material Type | Specific Imidazole Derivative | Key Finding / Property |

| Corrosion Inhibitor | 1-(p-tolyl)-4-methylimidazole | Demonstrated the best inhibitory efficiency for copper in 0.5 M HCl among a series of tested imidazoles. ampp.org |

| Corrosion Inhibitor | (1-[(2-chlorophenyl)-diphenylmethyl]imidazole) | Forms a stable, protective barrier on metal surfaces through coordinate covalent bonding. scirp.org |

| Metal-Organic Framework | 2-methylimidazole | Forms the highly stable ZIF-8 structure with zinc(II), suitable for gas storage and adsorption applications. rsc.org |

| MOF-based Carrier | N-(3-aminopropyl)-imidazole | Used to modify ZIF-8 to create a carrier (AMOF) for the controlled release of corrosion inhibitors. mdpi.com |

Development of Ionic Liquids based on Imidazole Scaffolds

Ionic liquids (ILs) are salts with melting points below 100 °C, often exhibiting negligible vapor pressure, high thermal stability, and tunable physicochemical properties. researchgate.net The imidazolium (B1220033) cation is one of the most common and versatile cores for designing ILs. alfa-chemistry.com this compound can serve as a precursor to a wide range of imidazolium-based ILs through N-alkylation (quaternization) at the unsubstituted nitrogen atom. mu.edu.iqrsc.org

The synthesis typically involves reacting the imidazole derivative with an alkyl halide. rsc.org The properties of the resulting ionic liquid—such as its melting point, viscosity, solubility, and thermal stability—can be precisely tuned by modifying the substituents on the imidazolium cation and by selecting different anions (e.g., halides, tetrafluoroborate, hexafluorophosphate). researchgate.netalfa-chemistry.comnih.gov The presence of a methyl group at the C2 position can increase the chemical stability of the imidazolium ring compared to 1,3-disubstituted analogues. researchgate.net The phenyl group at the C4 position would contribute to the thermal stability and influence intermolecular interactions, such as π-π stacking, affecting the liquid range and solvation properties of the IL. mdpi.com

Imidazolium-based ILs are considered "green" solvents and have found applications as non-volatile media for organic reactions, electrolytes in electrochemical devices, and as agents for CO2 capture and asphaltene dispersion. alfa-chemistry.commdpi.comacs.org

| Precursor Imidazole | Anion | Glass Transition (Tg) / Melting Point (mp) | Decomposition Temp. (Td) | Noteworthy Property / Application |

| N-methylimidazole | Dicyanamide | Tg: -77 °C | Td: >165 °C | Wide liquid temperature range. rsc.org |

| N-methylimidazole | Nitrate (B79036) | Tg: -56 °C | Td: >165 °C | Used in energetic ionic liquids. rsc.org |

| 1-alkyl imidazoles | Dodecylbenzene sulfonate | N/A | Td: >250 °C | Effective asphaltene dispersants in heavy oil. mdpi.com |

| N-polyaryl-N'-alkyl-imidazoles | Br⁻, BF₄⁻, PF₆⁻ | mp dependent on substituents | Td: 266 - 294 °C | Task-specific ILs for surface functionalization. nih.gov |

Role in Polymerization and Coating Formulations

Imidazole derivatives are widely employed in the polymer industry, particularly as curing agents and accelerators for epoxy resins. researchgate.netevonik.com The mechanism involves the nucleophilic nitrogen atom of the imidazole ring (specifically, the pyrrole-type N-H) attacking an epoxide ring. This initial reaction forms an adduct, which then initiates anionic homopolymerization of the epoxy resin, leading to a highly cross-linked, durable network. researchgate.netchemicalbook.com

Substituted imidazoles like 2-phenylimidazole (B1217362) and 2-ethyl-4-methylimidazole (B144543) are known to be highly effective catalysts for this process, resulting in cured resins with high thermal stability (high glass transition temperature, Tg), chemical resistance, and excellent mechanical properties. chemicalbook.comgoogle.com The catalytic activity is influenced by the substituents on the imidazole ring; for example, 2-phenylimidazole has been found to provide a higher Tg compared to 2-methylimidazole when used in larger amounts as a crosslinker. google.com The structure of this compound combines features of both, suggesting it would be an effective curing agent. These cured epoxy systems are used in high-performance coatings, adhesives, and materials for electronic components like printed circuit boards. made-in-china.com

| Imidazole Curing Agent | Resin System | Curing Conditions | Resulting Property (Tg / HDT) |

| 2-Phenyl Imidazole (2-PI) | Epoxy Resin | Large amounts (up to 1.5 wt%) with boric acid | High Tg, preferably 150°C or higher. google.com |

| 2-Ethyl-4-methyl-imidazole (EMI) | Diglycidyl ether of bisphenol A | Cure temperatures from 80-155°C | High catalytic activity and crosslinking. researchgate.netchemicalbook.com |

| Curezol 2MZ-Azine | Liquid Epoxy Resin | 2 hr @ 100°C + 4 hr @ 150°C | HDT: 156°C. evonik.com |

| Curezol 2PHZ-PW | Liquid Epoxy Resin | 2 hr @ 100°C + 4 hr @ 150°C | HDT: 190°C. evonik.com |

Catalytic Activity of Imidazole Derivatives in Organic Reactions

The imidazole moiety is a cornerstone of catalysis, acting as a nucleophilic catalyst, a base, or a precursor to more complex catalytic structures. uobasrah.edu.iqrsc.org Imidazole itself can catalyze reactions like the hydrolysis of esters through a mechanism involving nucleophilic attack by a ring nitrogen, followed by intramolecular assistance from the second nitrogen acting as a general base. rsc.org

A significant modern application of imidazole derivatives is in the synthesis of N-heterocyclic carbenes (NHCs). nih.gov NHCs are persistent carbenes, typically formed by the deprotonation of an imidazolium salt at the C2 position. wikipedia.org An imidazolium salt derived from this compound, however, would have its C2 position blocked by the methyl group. Instead, it could potentially form abnormal or mesoionic NHCs, which still possess significant catalytic activity. acs.org NHCs are powerful organocatalysts and are widely used as ligands for transition metals in reactions such as olefin metathesis, cross-coupling, and polymerization. nih.govincemc.ro The electronic and steric properties of the NHC, which dictate its catalytic performance, are directly inherited from the substituents on the precursor imidazolium salt.

Furthermore, imidazole derivatives supported on polymers or integrated into mesoporous materials have been developed as robust, reusable heterogeneous catalysts for reactions like the fixation of carbon dioxide into cyclic carbonates. rsc.orgresearchgate.net

| Reaction Type | Imidazole Catalyst/Precursor | Role of Catalyst | Key Finding |

| Ester Hydrolysis | Imidazole | Nucleophilic / General Base Catalyst | Catalyzes decomposition of tetrahedral intermediates. rsc.org |

| CO₂ Fixation (Cycloaddition) | Imidazolyl-functionalized mesoporous polymers | Cooperative activation of CO₂ and epoxides | Highly active and reusable heterogeneous catalyst. rsc.org |

| Azide-Alkyne Click Polymerization | [Cu(Im¹²)₂][CuBr₂] | Copper(I) Catalyst | Efficiently produces high molecular weight polytriazoles under mild conditions. rsc.org |

| Various (as NHC ligand) | N-substituted Imidazolium Salts | Precursor to N-Heterocyclic Carbene (NHC) | NHCs are strong electron-donating ligands that stabilize transition metal catalysts. nih.govincemc.ro |

Environmental Fate and Degradation Studies of Imidazole Compounds

Biodegradation Pathways and Mechanisms for Imidazole (B134444) Derivatives

The biodegradation of imidazole derivatives is significantly influenced by their substitution pattern. The imidazole ring itself and its C-substituted derivatives are generally considered to be ultimately biodegradable. researchgate.net However, the position and nature of substituents can drastically alter the rate and pathway of degradation.

A primary proposed mechanism for the microbial degradation of the imidazole ring is analogous to the metabolic pathway of histidine, an amino acid containing an imidazole side chain. uni-konstanz.de This pathway involves an enzymatic attack similar to that of urocanase, which catalyzes a key step in histidine catabolism. The process is initiated by an electrophilic attack on the imidazole ring, which is facilitated by electron-donating substituents like alkyl groups. uni-konstanz.de Conversely, electron-withdrawing groups can deactivate the ring, making it less susceptible to this enzymatic action. uni-konstanz.de

Table 1: Biodegradability of Imidazole Derivatives based on Substitution

| Substitution Pattern | General Biodegradability | Proposed Reason |

|---|---|---|

| Unsubstituted Imidazole | Ultimately Biodegradable | Accessible to enzymatic attack (e.g., urocanase-like pathway). researchgate.net |

| C-Substituted (e.g., methyl, ethyl) | Ultimately Biodegradable | Alkyl groups can activate the ring towards electrophilic attack. researchgate.netuni-konstanz.de |

Photochemical Degradation in Aquatic Systems

Photochemical degradation, or photolysis, is a significant abiotic pathway for the transformation of imidazole compounds in sunlit aquatic environments. researchgate.net This process can occur through two main routes: direct photolysis, where the compound itself absorbs light, and indirect photolysis, which is mediated by photochemically generated reactive species.

The imidazole moiety has been shown to be sensitive to photodegradation. nih.gov Studies on related compounds, such as the sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid (PBSA), reveal that direct photolysis is often the major degradation pathway in natural surface waters. nih.govresearchgate.net The degradation of PBSA involves processes such as desulfonation and cleavage of the benzimidazole (B57391) ring, initiated by the molecule's excited triplet state or a radical cation. nih.gov

Indirect photolysis can also contribute to degradation, primarily through reactions with hydroxyl radicals (HO•), singlet oxygen, and the excited triplet state of dissolved organic matter (³DOM*). researchgate.netnih.gov However, this pathway's importance depends on the concentration of these reactive species in the water. For some phenyl-substituted imidazoles, indirect photolysis may be less significant than direct photolysis unless concentrations of photosensitizers like nitrate (B79036) are high. nih.gov The degradation of the imidazole fungicide prochloraz, for instance, was found to be subject to photodegradation following pseudo-first-order kinetics. nih.gov

Table 2: Key Factors in the Photochemical Degradation of Imidazole Derivatives

| Process | Description | Relevance to Imidazole Derivatives |

|---|---|---|

| Direct Photolysis | The chemical absorbs photons, leading to its degradation. | A major degradation pathway for phenyl-substituted imidazoles like PBSA in sunlit waters. nih.govresearchgate.net |

| Indirect Photolysis | Degradation is caused by reaction with photochemically produced reactive species (e.g., HO•, ¹O₂, ³DOM*). | Can contribute to degradation, but its role depends on the concentration of photosensitizers in the water. nih.govnih.gov |

| Products | Degradation can lead to smaller molecules. | Pathways can include ring cleavage and hydroxylation. nih.gov |

Environmental Persistence and Mobility Assessment

The environmental persistence of imidazole derivatives is intrinsically linked to their susceptibility to biodegradation and photodegradation. Compounds that are resistant to these processes, such as certain N-substituted imidazoles, are likely to be more persistent in the environment. researchgate.netuni-konstanz.de The nitro group, when present on an aromatic ring, can make compounds recalcitrant and persistent. researchgate.net

Mobility, particularly in soil and aquatic systems, is governed by the compound's physicochemical properties, such as its solubility and tendency to adsorb to soil particles and organic carbon. For 2-methylimidazole (B133640), high mobility in soil is predicted, with low potential for adsorption to sediments. nih.gov However, adsorption is expected to be stronger in soils with higher organic carbon and clay content. nih.gov

Studies on other imidazole-based compounds, such as imidacloprid (B1192907) and alkylimidazolium ionic liquids, provide further insight. The mobility of imidacloprid in soil columns was found to be influenced by factors like the presence of vegetation, which affects soil moisture. nih.gov For ionic liquids with imidazole cores, mobility is strongly dependent on the alkyl chain length; those with short or hydroxylated side chains are extremely mobile, while long-chain derivatives are more strongly sorbed to soil and exhibit negligible migration. researchgate.net This suggests that the phenyl and methyl groups of 2-Methyl-4-phenyl-1H-imidazole will play a key role in its specific adsorption behavior and mobility.

Table 3: Factors Influencing Persistence and Mobility of Imidazole Compounds

| Factor | Influence on Environmental Fate | Example |

|---|---|---|

| Biodegradability | Low biodegradability leads to higher persistence. | N-substituted imidazoles are often poorly biodegradable and thus more persistent. researchgate.netuni-konstanz.de |

| Photodegradation | Susceptibility to photolysis reduces persistence in sunlit environments. | Phenyl-substituted imidazoles can undergo significant photodegradation. nih.gov |

| Adsorption (Koc) | Strong adsorption to soil/sediment reduces mobility in water. | Long-chain alkylimidazoliums are strongly sorbed, while 2-methylimidazole is predicted to be highly mobile. nih.govresearchgate.net |

| Soil Composition | Higher organic carbon and clay content can increase adsorption. | 2-methylimidazole is expected to adsorb more strongly to these soil types. nih.gov |

Enzymatic Degradation Mechanisms Relevant to Imidazoles

The enzymatic degradation of imidazoles in microorganisms often mirrors pathways for naturally occurring imidazole-containing molecules. The central mechanism proposed for the breakdown of the imidazole ring is based on the catabolism of the amino acid L-histidine. uni-konstanz.de

In this pathway, the enzyme urocanase acts on urocanate, the first metabolite in histidine degradation. The mechanism involves an electrophilic attack on the imidazole ring system, induced by an enzyme-bound NAD+ cofactor. uni-konstanz.de This attack initiates electronic rearrangements that lead to the hydration and eventual cleavage of the ring.

The applicability of this enzymatic mechanism to other imidazole derivatives depends on the substituents present on the ring:

Electron-donating groups (e.g., alkyls) can activate the ring, making it more susceptible to the initial electrophilic attack. uni-konstanz.de

Electron-withdrawing groups (e.g., nitro, halogens) can deactivate the ring, hindering the enzymatic reaction. uni-konstanz.de

N-substitution appears to be a critical inhibitor, potentially by sterically hindering the enzyme's access or by preventing the necessary electronic shifts for the reaction to proceed after the initial attack. uni-konstanz.de

While the imidazole group itself is a key component in the active sites of many enzymes, where it acts as an acid-base catalyst (e.g., in ribonuclease A), the focus here is on the enzymatic breakdown of the imidazole ring as a xenobiotic compound. The urocanase-like pathway remains the most well-supported model for the complete enzymatic destruction of the imidazole core structure. uni-konstanz.de

Derivatization and Structural Modification of 2 Methyl 4 Phenyl 1h Imidazole for Research Enhancement

Synthesis of N-Substituted and C-Substituted Analogs

The synthesis of analogs of 2-methyl-4-phenyl-1H-imidazole involves targeted modifications at both the nitrogen and carbon atoms of the imidazole (B134444) core. These substitutions are crucial for probing molecular interactions and optimizing the compound's properties.

N-Substituted Analogs:

N-alkylation at the N-1 position of the imidazole ring is a common strategy to introduce a variety of functional groups. This is typically achieved by deprotonating the imidazole with a strong base, such as sodium hydride (NaH), followed by reaction with an alkyl halide. nih.gov This method allows for the introduction of diverse substituents, including simple alkyl chains, aminoalkyl groups, and other functionalities that can modulate the compound's polarity, solubility, and target-binding affinity. For instance, N-1 aminoalkyl substituents can be introduced using phthalimide-protected alkyl halides, followed by deprotection via hydrazinolysis to yield the primary amine. nih.gov

Another approach involves the reaction of the imidazole nucleus with reagents like ethyl chloroacetate (B1199739) in the presence of a base such as potassium carbonate, leading to the formation of an N-substituted ester. nih.gov This ester can then be further reacted with various amines to generate a library of N-substituted amide derivatives. nih.gov

C-Substituted Analogs:

Substitution at the carbon atoms of the imidazole ring, particularly at the C-2 and C-5 positions, offers another avenue for structural diversification. Direct functionalization at the C-2 position can be challenging and often requires protection of the N-1 position first, for example, with a trityl group. nih.gov Following protection, the C-2 position can be lithiated and then reacted with an electrophile, such as a formylating agent, to introduce an aldehyde group. nih.gov This aldehyde can then be converted into other functional groups, such as an alcohol via reduction or an amine via reductive amination. nih.gov

The synthesis of the core imidazole ring itself can also be adapted to introduce substituents. The reaction of α-bromo-ketones with formamide (B127407) is a precedented method for creating 4-phenyl-imidazole derivatives. nih.gov By using substituted α-bromo-ketones or different amide sources, various analogs can be generated.

| Substitution Site | General Method | Reagents | Purpose of Modification |

| N-1 | Alkylation | Sodium Hydride, Alkyl Halide | Modulate solubility, polarity, and target interaction |

| N-1 | Acylation/Amidation | Ethyl Chloroacetate, K₂CO₃, Amines | Introduce diverse functional groups |

| C-2 | Lithiation/Formylation | N-1 Trityl Protection, n-BuLi, Formylating Agent | Introduce key functional handles (e.g., aldehyde) |

Impact of Substituent Electronic and Steric Effects on Research Outcomes

The electronic and steric properties of substituents introduced onto the this compound framework have a profound impact on its chemical reactivity and biological activity. These effects are critical considerations in the rational design of new derivatives for specific research applications.

Electronic Effects:

The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can significantly alter the electron density distribution within the imidazole and phenyl rings. This, in turn, influences the compound's pKa, hydrogen bonding capability, and interaction with biological targets. For example, the introduction of electron-withdrawing groups on the phenyl ring can increase the acidity of the imidazole N-H proton. utk.edu The resonance and polar effects of substituents play a major role; for instance, the resonance contribution of a phenyl group is significantly larger than its polar contribution in acidifying adjacent C-H bonds. utk.edu In the context of enzyme inhibition, modifying the electronic properties of substituents can enhance binding affinity by optimizing electrostatic interactions with amino acid residues in the active site.

Steric Effects:

Steric hindrance, the spatial arrangement of atoms and groups, is another critical factor influencing research outcomes. Large, bulky substituents can impose conformational restrictions on the molecule, which may be beneficial or detrimental depending on the target. acs.org Steric effects can prevent the molecule from adopting an optimal conformation for binding to a receptor or an enzyme's active site. utk.edu Conversely, well-placed steric bulk can enhance selectivity by preventing off-target binding or can be used to probe the size and shape of a binding pocket. For example, steric inhibition of resonance can occur when bulky groups force phenyl rings out of planarity with the imidazole core, which attenuates the electronic effects transmitted between the rings. utk.edu

The interplay between electronic and steric effects is complex and often synergistic. A systematic study involving a family of compounds with varying electronic and steric features is typically required to deconvolute these effects and establish a clear structure-activity relationship (SAR). rsc.org

| Effect Type | Description | Impact on Molecular Properties | Example Research Outcome |

| Electronic | Modification of electron density by substituents (inductive/resonance). | Alters pKa, redox potential, hydrogen bonding capacity, and dipole moment. | Enhanced binding affinity to a target protein due to optimized electrostatic interactions. |

| Steric | Spatial bulk and arrangement of substituents. | Influences molecular conformation, restricts bond rotation, and can hinder access to reactive sites. | Improved selectivity for a specific enzyme isoform by preventing binding to other isoforms with smaller active sites. |

Strategies for Targeted Functionalization

Targeted functionalization of this compound is essential for creating derivatives with specific functions and for developing molecular probes. These strategies rely on the differential reactivity of the various positions on the scaffold.

Regioselective Synthesis: